Cas no 51848-56-7 (ethyl 2-(4-benzoylphenoxy)acetate)
ethyl 2-(4-benzoylphenoxy)acetate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-(4-benzoylphenoxy)acetate
- Acetic acid,(4-benzoylphenoxy)-,ethyl ester;
- 104892
- Acetic acid, 2-(4-benzoylphenoxy)-, ethyl ester
- DTXSID00405571
- DTXCID10356424
- Ethyl2-(4-benzoylphenoxy)acetate
- WSYBUCRCYYSRPZ-UHFFFAOYSA-N
- 51848-56-7
- ethyl-(4-benzoyl-phenoxy)acetate
- MFCD03699741
- AKOS008904607
- SCHEMBL9064154
- F95659
- Acetic acid, (4-benzoylphenoxy)-, ethyl ester
-
- MDL: MFCD03699741
- Inchi: 1S/C17H16O4/c1-2-20-16(18)12-21-15-10-8-14(9-11-15)17(19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
- InChI Key: WSYBUCRCYYSRPZ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)COC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Computed Properties
- Exact Mass: 284.10500
- Monoisotopic Mass: 284.10485899Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- PSA: 52.60000
- LogP: 2.85950
ethyl 2-(4-benzoylphenoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096666-5g |
Ethyl 2-(4-benzoylphenoxy)acetate |
51848-56-7 | 95% | 5g |
$1485.00 | 2023-09-01 | |
| Alichem | A019096666-10g |
Ethyl 2-(4-benzoylphenoxy)acetate |
51848-56-7 | 95% | 10g |
$2116.80 | 2023-09-01 | |
| Matrix Scientific | 120545-5g |
Ethyl 2-(4-benzoylphenoxy)acetate, 97% |
51848-56-7 | 97% | 5g |
$1350.00 | 2023-09-11 | |
| Matrix Scientific | 120545-10g |
Ethyl 2-(4-benzoylphenoxy)acetate, 97% |
51848-56-7 | 97% | 10g |
$2160.00 | 2023-09-11 | |
| Chemenu | CM313553-5g |
Ethyl 2-(4-benzoylphenoxy)acetate |
51848-56-7 | 95% | 5g |
$1262 | 2022-11-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737230-1g |
Ethyl 2-(4-benzoylphenoxy)acetate |
51848-56-7 | 98% | 1g |
¥2688.00 | 2024-05-10 | |
| Crysdot LLC | CD12065840-5g |
Ethyl 2-(4-benzoylphenoxy)acetate |
51848-56-7 | 95+% | 5g |
$1340 | 2024-07-24 | |
| Crysdot LLC | CD12065840-10g |
Ethyl 2-(4-benzoylphenoxy)acetate |
51848-56-7 | 95+% | 10g |
$2143 | 2024-07-24 |
ethyl 2-(4-benzoylphenoxy)acetate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on ethyl 2-(4-benzoylphenoxy)acetate
Ethyl 2-(4-Benzoylphenoxy)acetate (CAS No. 51848-56-7): A Comprehensive Overview
Ethyl 2-(4-benzoylphenoxy)acetate (CAS No. 51848-56-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promise in various applications, including as a potential therapeutic agent and as an intermediate in the synthesis of more complex molecules.
The chemical structure of ethyl 2-(4-benzoylphenoxy)acetate consists of a benzoylphenyl ether moiety linked to an ethyl ester group. This combination imparts specific physicochemical properties that make it suitable for a range of chemical and biological studies. The compound is typically synthesized through the esterification of 2-(4-benzoylphenoxy)acetic acid with ethanol, a process that is well-documented in the literature.
Recent research findings have highlighted the potential of ethyl 2-(4-benzoylphenoxy)acetate in the development of novel drugs. Studies have shown that this compound exhibits significant anti-inflammatory and antioxidant properties, which are crucial for addressing a variety of diseases, including neurodegenerative disorders and cardiovascular diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that ethyl 2-(4-benzoylphenoxy)acetate can effectively inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
In addition to its therapeutic potential, ethyl 2-(4-benzoylphenoxy)acetate has also been explored as an intermediate in the synthesis of more complex pharmaceuticals. Its reactivity and stability make it an attractive starting material for various chemical transformations. Researchers have utilized this compound to synthesize compounds with enhanced biological activities, such as selective inhibitors of specific enzymes and receptors. This versatility has led to its widespread use in both academic and industrial settings.
The safety profile of ethyl 2-(4-benzoylphenoxy)acetate is another important aspect to consider. While it is generally considered safe for laboratory use, proper handling and storage protocols should be followed to ensure safety. It is important to note that the compound should be stored in a cool, dry place away from sources of heat and moisture to maintain its stability and efficacy.
From an environmental perspective, the synthesis and use of ethyl 2-(4-benzoylphenoxy)acetate are subject to regulatory guidelines to minimize environmental impact. Green chemistry principles are increasingly being applied to optimize synthetic routes, reducing waste and energy consumption. This approach not only enhances the sustainability of chemical processes but also aligns with global efforts to promote environmentally friendly practices.
In conclusion, ethyl 2-(4-benzoylphenoxy)acetate (CAS No. 51848-56-7) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its promising biological activities, makes it a subject of ongoing investigation. As research continues to uncover new possibilities, this compound is likely to play an increasingly important role in the development of innovative therapeutic solutions.
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